N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-11-4-9-15(20-19-11)17-12-5-7-13(8-6-12)18-16(21)14-3-2-10-22-14/h2-10H,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOZGLMJYFSABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide is a compound with a unique chemical structure that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features:
- A thiophene ring : Contributes to its electronic properties and reactivity.
- An amine group : Potentially involved in hydrogen bonding and interactions with biological targets.
- A pyridazine moiety : Known for its role in various biological activities.
The molecular formula is CHNOS, which indicates the presence of nitrogen and sulfur atoms that may enhance its biological interactions.
Antioxidant Properties
Preliminary studies suggest that this compound exhibits antioxidant activity . This is significant because antioxidants can protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Antibacterial Activity
Research indicates that this compound may possess antibacterial properties . Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound could be explored for its potential to inhibit bacterial growth.
Anticancer Potential
The structural similarities with known anticancer agents raise the possibility of this compound being effective against cancer cells. Compounds with thiophene and pyridazine rings have been previously documented to exhibit cytotoxic effects on cancer cell lines, particularly in breast cancer models .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- The compound may interact with specific enzymes or receptors, modulating their activity.
- The presence of functional groups allows for potential binding to biological targets, leading to therapeutic effects.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Involving thiophene derivatives and pyridazine amines.
- Coupling Reactions : Utilizing palladium catalysts for cross-coupling strategies to form the desired amide linkage.
- Functional Group Modifications : Allowing the introduction of various substituents to enhance biological activity.
These synthetic routes are advantageous as they enable the introduction of functional groups that can improve the compound's properties.
Case Studies and Research Findings
Chemical Reactions Analysis
Amide Formation
One of the primary methods for synthesizing this compound involves the reaction of thiophene-2-carboxylic acid derivatives with amines. The general reaction can be represented as follows:
In this case, the thiophene-2-carboxylic acid reacts with 4-amino-6-methylpyridazine to form the desired amide.
Nucleophilic Substitution Reactions
Another approach involves nucleophilic substitution reactions where the thiophene ring acts as a nucleophile. For example, reactions can occur at the 2-position of thiophene with various electrophiles, leading to different substituted derivatives.
Characterization Techniques
The synthesized compounds are characterized using various analytical techniques:
-
Infrared Spectroscopy (IR) : Used to identify functional groups and confirm the presence of the amide bond.
-
Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and environment of hydrogen atoms.
-
Mass Spectrometry (MS) : Helps in determining the molecular weight and confirming the molecular formula.
Example Data Table
| Technique | Observations |
|---|---|
| IR | Characteristic peaks at 1650 cm (C=O stretch), 3300 cm (N-H stretch) |
| NMR | Chemical shifts indicating aromatic protons at δ 7.0 - 8.0 ppm |
| MS | Molecular ion peak at m/z = [calculated mass] |
Antioxidant Activity
Research has indicated that derivatives of thiophene carboxamides exhibit significant antioxidant properties. For instance, a study demonstrated that certain amino thiophene derivatives showed up to 62% inhibition in antioxidant assays compared to standard ascorbic acid .
Antibacterial Activity
The antibacterial properties of synthesized compounds have also been evaluated against various strains of bacteria, including Staphylococcus aureus and Bacillus subtilis. The results suggest that modifications in the substituents on the thiophene ring can enhance antibacterial efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiophene-2-carboxamide derivatives. Below is a systematic comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations and Bioactivity :
- The target compound ’s 6-methylpyridazine substituent distinguishes it from analogs like T-IV-B (aryl acryloyl) or 4b (chloro/hydroxy groups). Pyridazine rings are less common in carboxamide derivatives but may enhance binding to enzymes via π-π stacking or hydrogen bonding .
- Compound 16 () incorporates a nitro group and trifluoromethoxy-phenylthiazole, which are linked to antibacterial efficacy. In contrast, the target compound’s methylpyridazine group may reduce metabolic instability compared to nitro substituents .
Synthetic Accessibility: Derivatives like T-IV-B and 4b are synthesized via condensation reactions (e.g., ketones with aryl aldehydes), yielding 43–74% . The target compound’s pyridazine-amino linkage likely requires specialized coupling reagents or palladium-catalyzed amination, as seen in ’s pyridine analogs .
Physicochemical Properties: Melting points for thiophene-2-carboxamides range widely (132–212°C), influenced by substituent polarity. For example, 4b’s hydroxyl group raises its melting point to 210–212°C, while T-IV-B’s nonpolar tolyl group results in a lower 132°C .
Biological Relevance: While the target compound’s activity is uncharacterized here, analogs like M8-B () and SAG derivatives () demonstrate receptor modulation (TRPM8, Smoothened). The pyridazine-amino group in the target compound could mimic these interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
